molecular formula C4H7NO2 B14246505 2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine CAS No. 219835-06-0

2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine

Cat. No.: B14246505
CAS No.: 219835-06-0
M. Wt: 101.10 g/mol
InChI Key: RGDHVMJTFGPZEC-UHFFFAOYSA-N
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Description

2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine is a heterocyclic compound that features a six-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine typically involves the reaction of chloro oximes with enol ethers in the presence of sodium carbonate . This method allows for the formation of the oxazine ring under mild conditions. Another approach involves the cyclo condensation of cyanoacetamides with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitrone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring into other heterocyclic structures.

    Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to a variety of functionalized derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and other peroxides.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from the reactions of this compound include nitrone derivatives, reduced heterocycles, and various substituted oxazines .

Mechanism of Action

The mechanism of action of 2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine involves its interaction with various molecular targets. For example, in medicinal chemistry, it can act as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access . The pathways involved in its action depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

219835-06-0

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

2-oxido-5,6-dihydro-4H-oxazin-2-ium

InChI

InChI=1S/C4H7NO2/c6-5-3-1-2-4-7-5/h3H,1-2,4H2

InChI Key

RGDHVMJTFGPZEC-UHFFFAOYSA-N

Canonical SMILES

C1CC=[N+](OC1)[O-]

Origin of Product

United States

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